8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
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Description
“8-[(2-Chlorobenzyl)amino]-3-methyl-7-(2-methyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C17H18ClN5O2 . Its average mass is 359.810 Da and its monoisotopic mass is 359.114899 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 5 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 359.810 g/mol, a monoisotopic mass of 359.114899 Da, and a molecular formula of C17H18ClN5O2 .
Scientific Research Applications
Analytical Methods Development
High-Performance Thin-Layer Chromatography (HPTLC) for Linagliptin
Linagliptin, a structurally related compound, has been the focus of methodological development in pharmaceutical analysis. The research aimed at developing a specific and sensitive HPTLC method for determining linagliptin in tablet forms, highlighting the importance of analytical chemistry in drug development and quality control processes (Rode & Tajne, 2021). This insight underscores the potential for developing analytical methodologies tailored to the compound , facilitating its characterization and quality assessment in various formulations.
Tautomerism in Nucleic Acid Bases
Tautomerism and Molecular Interactions
Research on the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria sheds light on the fundamental understanding of genetic material behavior and mutations. This area of study is critical for understanding how variations in chemical structures, such as those related to purine derivatives, can influence biological processes and the stability of genetic materials (Person et al., 1989). Investigating the compound's tautomeric properties could reveal its interactions with biomolecules, offering insights into potential research applications in genetics and molecular biology.
Environmental Implications of Chlorophenyl Compounds
DDT and DDE as Endocrine Disruptors
The environmental impact of chlorophenyl compounds, exemplified by studies on DDT and DDE, highlights the significance of researching compounds with chlorophenyl groups. These studies are crucial for understanding the ecological and health-related consequences of such chemical compounds' persistence and bioaccumulation (Burgos-Aceves et al., 2021). Investigating the subject compound’s environmental fate and its potential as an endocrine disruptor could contribute valuable knowledge to environmental toxicology.
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-10(2)9-23-13-14(22(3)17(25)21-15(13)24)20-16(23)19-8-11-6-4-5-7-12(11)18/h4-7H,1,8-9H2,2-3H3,(H,19,20)(H,21,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYQUVNCTPYNPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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